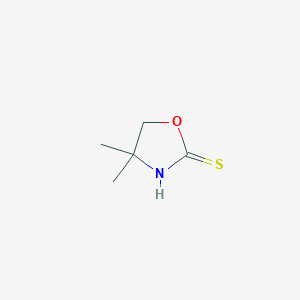

4,4-Dimethyloxazolidine-2-thione

Descripción

Historical Context and Evolution of Research on Oxazolidine-2-thiones

Oxazolidine-2-thiones are a class of heterocyclic compounds that have garnered significant attention in the field of organic chemistry. Their history is intertwined with the broader exploration of sulfur-containing heterocycles and their utility in synthesis. Early research into these compounds was often focused on their fundamental preparation and characterization. The reaction of amino alcohols with carbon disulfide was a common method employed for their synthesis. researchgate.net Over time, the focus of research shifted from basic synthesis to the exploration of their chemical reactivity and potential applications.

A pivotal development in the evolution of research on oxazolidine-2-thiones was the recognition of their potential as chiral auxiliaries in asymmetric synthesis. researchgate.net This discovery, emerging from the broader interest in controlling stereochemistry in chemical reactions, opened up a new era of investigation into these compounds. The ability of chiral oxazolidine-2-thiones to induce high levels of stereoselectivity in reactions such as aldol (B89426) additions, alkylations, and acylations made them valuable tools for the synthesis of complex, enantiomerically pure molecules. orgsyn.orgacs.org This led to extensive studies on the synthesis of various substituted oxazolidine-2-thiones and their application in the total synthesis of natural products.

In more recent years, research has continued to expand, exploring novel synthetic methodologies for the preparation of oxazolidine-2-thiones and their derivatives. researchgate.netresearchgate.net This includes the development of more efficient and scalable processes, as well as the synthesis of these heterocycles from novel starting materials like sugar azido-alcohols. researchgate.netacs.org Furthermore, the unique reactivity of the oxazolidine-2-thione ring, with its two potential nucleophilic sites (sulfur and nitrogen), has been a subject of ongoing investigation, leading to the discovery of new chemical transformations. researchgate.netnih.gov

Significance of 4,4-Dimethyloxazolidine-2-thione as a Research Substrate

While many oxazolidine-2-thiones are valued for their chirality, the achiral compound this compound holds its own significance as a research substrate for several reasons. Its simple, well-defined structure makes it an excellent model compound for studying the fundamental reactivity of the oxazolidine-2-thione heterocyclic system. The presence of the two methyl groups at the 4-position provides steric bulk that can influence reaction outcomes and provides a clear spectroscopic signature for characterization.

A key area where this compound has proven to be a valuable research substrate is in the development and optimization of synthetic methods. For instance, it has been used as a starting material in the synthesis of achiral thiiranes. scbt.com An improved and scalable process for the preparation of this compound itself has been reported, highlighting its importance as a building block. acs.org This process involves the reaction of 2-amino-2-methylpropanol with carbon disulfide. researchgate.net

Furthermore, the compound has been instrumental in fundamental studies of chemical structure and bonding. The crystal structure of this compound has been determined, confirming its solid-state structure to be the thione form rather than the tautomeric thiol form. researchgate.net This structural elucidation provides crucial data, such as bond lengths and angles, that informs our understanding of its chemical behavior.

Beyond synthetic and structural chemistry, this compound has found application in materials science research, specifically in the field of corrosion inhibition. Studies have investigated its ability to protect mild steel from corrosion in acidic environments. researchgate.netresearchgate.net These investigations utilize electrochemical techniques and quantum chemical calculations to understand the mechanism of inhibition, which is believed to involve the adsorption of the molecule onto the metal surface. researchgate.netresearchgate.net

Current Research Landscape and Emerging Trends

The current research landscape for this compound and related oxazolidine-2-thiones is characterized by a diversification of applications and a deeper exploration of their chemical properties. While their role in asymmetric synthesis remains a cornerstone, new areas of investigation are emerging.

One significant trend is the continued exploration of these compounds in materials science. Building on the initial studies of corrosion inhibition, researchers are conducting more detailed investigations into the mechanism of action, employing a combination of experimental techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, alongside theoretical approaches such as quantum chemical calculations. researchgate.netresearchgate.net These studies aim to correlate the molecular structure of inhibitors like this compound with their performance, paving the way for the design of more effective corrosion inhibitors. researchgate.netscispace.com

Another emerging trend is the investigation of the biological activities of oxazolidine-2-thione derivatives. While this article does not delve into specific therapeutic applications, the broader class of sulfur-containing heterocycles is known to exhibit a range of biological effects, prompting further research into the potential of oxazolidine-2-thiones in this arena. cymitquimica.comresearchgate.net

The development of novel synthetic methods also remains a vibrant area of research. Chemists are continuously seeking more sustainable, efficient, and versatile routes to synthesize oxazolidine-2-thiones and to functionalize them in selective ways. researchgate.netnih.gov This includes exploring their reactivity as nucleophiles in reactions like Michael additions. nih.gov The use of computational chemistry to predict reactivity and guide synthetic efforts is also becoming increasingly prevalent. researchgate.netscispace.com

Detailed Research Findings

Crystallographic Data of this compound

The solid-state structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction analysis. researchgate.net This analysis revealed that the compound crystallizes in the monoclinic space group P12i/n1. researchgate.netresearchgate.net The structural data provides precise measurements of bond lengths and angles, which are crucial for understanding the molecule's reactivity. For instance, the C-S bond distance of 1.666(2) Å and the C-N bond distance of 1.313(3) Å are consistent with the thione tautomer being the dominant form in the solid state, as opposed to the thiol tautomer. researchgate.net

Spectroscopic Properties

The spectroscopic properties of this compound have been characterized using various techniques, providing further insight into its molecular structure. The NIST WebBook provides mass spectrometry data (electron ionization). nist.gov PubChem lists references to 1H NMR, mass spectrometry, and IR spectra. nih.gov These spectroscopic fingerprints are essential for identifying the compound and for monitoring the progress of reactions in which it is involved.

Table of Mentioned Compounds

Structure

2D Structure

Propiedades

IUPAC Name |

4,4-dimethyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMMIOUDVZQBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202330 | |

| Record name | 2-Oxazolidinethione, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-55-7 | |

| Record name | 4,4-Dimethyloxazolidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54013-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyloxazolidine-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054013557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyloxazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyloxazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinethione, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYLOXAZOLIDINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IQJ8FF300 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 4,4 Dimethyloxazolidine 2 Thione

Established Synthetic Routes for 4,4-Dimethyloxazolidine-2-thione

Established methods for the synthesis of this compound are centered around the reaction of a suitable amino alcohol precursor with a carbon disulfide source. These routes are foundational and have been subject to various modifications to enhance their efficiency.

Condensation Reactions of β-Amino Alcohols with Carbon Disulfide

The condensation of β-amino alcohols with carbon disulfide is a common and fundamental method for the preparation of oxazolidine-2-thiones. researchgate.net This general reaction involves the nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by an intramolecular cyclization involving the hydroxyl group, which displaces a molecule of hydrogen sulfide (B99878) to form the heterocyclic ring. The reaction mechanism is influenced by factors such as the structure of the β-amino alcohol, the reaction conditions, and the presence of any mediating reagents.

Reaction of 2-Amino-2-methylpropanol with Carbon Disulfide in Toluene (B28343)

A specific and well-documented method for the synthesis of this compound involves the reaction of 2-amino-2-methylpropanol with carbon disulfide in toluene. researchgate.net In this procedure, carbon disulfide is added dropwise to a solution of 2-amino-2-methylpropanol in toluene. The reaction leads to the formation of a dithiocarbamic acid intermediate, which precipitates as a solid. This intermediate is then dissolved in water and heated with aqueous sodium hydroxide. The basic conditions facilitate the intramolecular cyclization and elimination of hydrogen sulfide, yielding this compound. This process has been reported to produce the target compound in a 38% yield and is considered a viable method for multikilogram scale production. researchgate.net

Cyclization with 1,1'-(thiocarbonyl)diimidazole (TCDI)

While the use of 1,1'-(thiocarbonyl)diimidazole (TCDI) is a known method for the synthesis of other heterocyclic thiones, such as imidazolidine-2-thiones, its specific application for the direct synthesis of this compound from 2-amino-2-methylpropanol is not extensively detailed in the reviewed literature. In principle, TCDI would act as a thiocarbonylating agent, reacting with the amino and hydroxyl groups of the β-amino alcohol to facilitate ring closure. This method often offers mild reaction conditions.

Advanced Synthesis Strategies for Enhanced Yields and Purity

To overcome the limitations of some established routes, such as moderate yields and the use of hazardous reagents like benzene (B151609), advanced strategies have been developed. These focus on process simplification and optimization of reaction parameters.

Optimization of Reaction Conditions (Temperature, Solvent, Reagents)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Studies have shown that the choice of solvent significantly impacts the reaction outcome. For instance, conducting the reaction of 2-amino-2-methylpropanol and carbon disulfide in toluene resulted in a better yield (38%) compared to using toluene in a manner similar to a previously reported method involving benzene (32%). researchgate.net Reactions attempted in water or a water/toluene mixture were unsuccessful. researchgate.net The temperature during the addition of carbon disulfide is also a critical parameter and is typically controlled to not exceed 40 °C. researchgate.net

The following table summarizes the results of optimization studies for the synthesis of this compound.

| Entry | Solvent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | None | CS₂, NaOH, Water | 45 |

| 2 | Toluene | CS₂, NaOH, Water | 38 |

| 3 | Toluene | CS₂, heating of intermediate | 32 |

| 4 | Dichloromethane | CS₂, NaOH, Water | Trace |

| 5 | Water | CS₂, NaOH, Water | No Product |

| 6 | Ethyl Acetate (B1210297) | CS₂, NaOH, Water | Trace |

| 7 | Acetonitrile | CS₂, NaOH, Water | Trace |

| 8 | Water/Toluene | CS₂, NaOH, Water | No Product |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inchemijournal.com While specific studies labeling the synthesis of this compound as "green" are not prevalent, the optimized industrial synthesis incorporates several green chemistry aspects.

One of the key principles of green chemistry is the use of safer solvents. chemijournal.com The deliberate replacement of the carcinogenic solvent benzene with the less toxic toluene in the synthesis of this compound is a significant step towards a greener process. researchgate.net Furthermore, the final cyclization step is conducted in water, which is the most environmentally benign solvent available. researchgate.net

Future advancements in green synthesis for this compound could draw from methodologies applied to other heterocyclic compounds. These include:

Microwave-assisted synthesis: This technique can lead to shorter reaction times and increased yields, often under solvent-free conditions. rasayanjournal.co.innih.gov

Solvent-free reactions: Performing reactions by grinding reagents together, sometimes on a solid support like silica (B1680970) gel, eliminates the need for solvents entirely. rasayanjournal.co.inresearchgate.net

Use of greener catalysts: Employing non-toxic, recyclable catalysts can improve the efficiency and environmental impact of a reaction. researchgate.net

Metal-free approaches: The development of metal-free domino reactions, as seen in the synthesis of other oxazolidinethione derivatives, presents an efficient and environmentally friendly alternative to traditional methods that may rely on metal catalysts. acs.orgnih.gov

Applying such techniques could further enhance the environmental profile of this compound synthesis, improving its sustainability. researchgate.net

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound is crucial for exploring new chemical space and developing compounds with tailored properties. While this specific compound is often used as a starting material for achiral thiiranes, the broader class of oxazolidinethiones and related heterocycles serves as a scaffold for extensive derivatization. scbt.com

Research into analogous heterocyclic systems, such as imidazolidine-2-thiones and thiazolidine-2,4-diones, provides a roadmap for potential derivatization strategies for this compound. A primary method for creating derivatives is through N-acylation. For instance, imidazolidine-2-thione has been mono- and di-acylated using various acyl chlorides to produce a library of new compounds. nih.govnih.gov This reaction typically involves treating the parent heterocycle with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine. nih.gov

Another common strategy is the Knoevenagel condensation, which is frequently used to synthesize derivatives of thiazolidine-2,4-dione. medcraveonline.commdpi.com This reaction involves the C-5 methylene (B1212753) group of the thiazolidinedione ring reacting with an aldehyde, leading to a new C-C double bond and attaching a new substituent. While this compound lacks an analogous reactive methylene group, this highlights a common strategy for derivatizing related heterocyclic cores.

A recently developed one-pot domino synthesis for oxazolidinethione derivatives showcases a modern approach to creating complex analogues. This metal-free method reacts α-amino esters with aldehydes and carbon disulfide under mild conditions to build the oxazolidinethione ring with new substituents in high yields. acs.orgnih.govacs.org This strategy allows for the creation of diverse libraries of biologically relevant amino acid derivatives. acs.org

Table 2: Potential and Applied Derivatization Strategies for Oxazolidinethiones and Analogues

| Reaction Type | Parent Heterocycle Example | Reagents | Purpose |

|---|---|---|---|

| N-Acylation | Imidazolidine-2-thione | Acyl Chlorides, Base (Pyridine or TEA) | Creates N-acylated derivatives with varied functional groups. nih.govnih.gov |

| Knoevenagel Condensation | Thiazolidine-2,4-dione | Aldehydes, Piperidine | Introduces substituents at the C-5 position via a new C=C bond. medcraveonline.com |

| One-Pot Domino Synthesis | (Formed in-situ) | α-Amino Esters, Aldehydes, CS2 | Constructs complex and diverse oxazolidinethione analogues from simple precursors. acs.orgnih.gov |

Mechanistic Investigations of Reactions Involving 4,4 Dimethyloxazolidine 2 Thione

Reaction Kinetics and Thermodynamic Studies of 4,4-Dimethyloxazolidine-2-thione Transformations

The kinetics and thermodynamics of reactions involving this compound have been extensively studied, particularly in the context of its application as a corrosion inhibitor for various metals. These studies reveal that DMT adsorbs onto metal surfaces, a process that can be characterized by specific kinetic and thermodynamic parameters.

Research on the corrosion inhibition of mild steel in acidic solutions, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), demonstrates that the efficiency of DMT is dependent on its concentration and the temperature of the system. researchgate.net The inhibition efficiency generally increases with higher concentrations of DMT but decreases as the temperature rises. researchgate.netresearchgate.net This suggests that the adsorption process is influenced by thermal motion.

The adsorption of DMT on metal surfaces has been found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The spontaneity of the adsorption process is indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). For instance, in a 1 M HCl solution, ΔG°ads values around -32 kJ mol⁻¹ have been recorded, suggesting that the adsorption mechanism is a mix of physical (electrostatic) and chemical (chemisorption) interactions. researchgate.net In the case of aluminum alloy in nitric acid, the calculated ΔG°ads value also pointed towards a combination of physisorption and chemisorption. researchgate.net

Kinetic parameters, such as the activation energy (Ea), provide further understanding of the inhibition mechanism. In the presence of an inhibitor like DMT, the activation energy for the corrosion process may increase, indicating that the inhibitor creates an energy barrier for the corrosion reaction. researchgate.net

Table 1: Thermodynamic Parameters for the Adsorption of this compound (DMT) on Mild Steel in 1 M HCl

| Temperature (K) | ΔG°ads (kJ mol⁻¹) | Adsorption Type |

|---|---|---|

| 313 | ~ -32 | Mixed (Physisorption and Chemisorption) |

| 323 | ~ -32 | Mixed (Physisorption and Chemisorption) |

| 333 | ~ -32 | Mixed (Physisorption and Chemisorption) |

Data sourced from electrochemical and quantum chemical calculations on mild steel corrosion inhibition. researchgate.net

Elucidation of Reaction Mechanisms with this compound as a Reagent

The primary mechanism by which this compound functions in many of its applications, such as corrosion inhibition, is through its role as a reagent that interacts with a substrate, in this case, a metal surface. It is classified as a mixed-type inhibitor, which means it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The mechanism involves the adsorption of DMT molecules onto the metal surface, which leads to the formation of a protective film. researchgate.net This film acts as a barrier, blocking the active sites on the metal and thus reducing the corrosion rate. Quantum chemical calculations have been employed to further elucidate this mechanism. researchgate.netscirp.org These studies suggest that the sulfur atom in the DMT molecule is the most probable site for bonding with the metal surface, as it can donate electrons to the vacant d-orbitals of the metal atoms. researchgate.net This electron donation is a key feature of chemisorption.

Beyond corrosion inhibition, this compound has been used as a component of a substrate in asymmetric organic synthesis. For example, it was incorporated into a β,γ-unsaturated carboxylic acid derivative for use in an enantiodivergent and γ-selective asymmetric allylic amination reaction. thieme-connect.com In this context, the this compound moiety was found to enhance the enantioselectivity of the reaction. thieme-connect.com The proposed mechanism suggests that the thione group participates in hydrogen bonding within the transition state, which helps to control the stereochemical outcome of the reaction. thieme-connect.com

Table 2: Mechanistic Role of this compound in Different Reactions

| Reaction Type | Role of DMT | Mechanism Highlights | Reference |

|---|---|---|---|

| Corrosion Inhibition | Inhibitor (Reagent) | Adsorption on metal surface, formation of a protective film, mixed-type inhibition. | researchgate.netresearchgate.net |

| Asymmetric Allylic Amination | Substrate Moiety | Enhances enantioselectivity through hydrogen bonding in the transition state. | thieme-connect.com |

Role of Intermediates and Transition States in this compound Chemistry

The reactions involving this compound proceed through various intermediates and transition states that are crucial for determining the reaction pathway and final products. In the synthesis of DMT itself, an intermediate dithiocarbamic acid is formed when 2-amino-2-methylpropanol reacts with carbon disulfide. researchgate.net This intermediate is then typically heated to yield the final this compound product. researchgate.net

In its role as a corrosion inhibitor, the adsorbed layer of DMT on the metal surface can be considered a key intermediate state. researchgate.net This protective film is not a static entity but is in dynamic equilibrium with the inhibitor molecules in the solution.

In the context of the asymmetric allylic amination, computational studies have been instrumental in exploring the transition state. thieme-connect.com These studies suggest that the reaction proceeds through a specific transition state model rather than an alternative pathway like a Diels-Alder mechanism. thieme-connect.com The stability and geometry of this transition state, influenced by hydrogen bonding involving the thione group of the DMT moiety, are what dictate the high enantioselectivity observed in the reaction. thieme-connect.com Quantum chemical calculations, such as determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), help in understanding the reactivity and the nature of the transition states in reactions involving DMT. researchgate.netscirp.org

Structural Elucidation and Advanced Spectroscopic Analysis of 4,4 Dimethyloxazolidine 2 Thione

Crystal Structure Analysis of 4,4-Dimethyloxazolidine-2-thione

The solid-state structure of this compound has been unequivocally confirmed through single-crystal X-ray analysis. This technique reveals the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. The analysis confirms that the molecule exists in the thione form rather than the tautomeric thiol form in the solid state. researchgate.net

Crystals of this compound belong to the monoclinic crystal system. researchgate.net This system is characterized by three unequal axes, with one axis perpendicular to the other two. The specific space group for this compound was determined to be P2₁/n (an alternative setting of P2₁/c, No. 14). researchgate.net The unit cell parameters obtained at a temperature of 213 K are detailed in the table below. researchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.7511(5) Å |

| b | 17.022(2) Å |

| c | 7.2499(7) Å |

| β | 99.024(2)° |

| Volume (V) | 700.9 ų |

| Z (Molecules per unit cell) | 4 |

Table 1: Unit Cell Parameters for this compound. researchgate.net

X-ray diffraction provides highly accurate measurements of the distances between atomic nuclei and the angles between chemical bonds. For this compound, key bond distances confirm the thione structure. The carbon-sulfur bond distance of 1.666(2) Å is characteristic of a C=S double bond, while the carbon-nitrogen bond length within the thiourea (B124793) moiety is 1.313(3) Å. researchgate.net These values are crucial for validating the electronic distribution within the heterocyclic ring.

| Bond | Distance (Å) |

| C2-S1 | 1.666(2) |

| C2-N3 | 1.313(3) |

Table 2: Selected Interatomic Distances in this compound. researchgate.net

Note: A comprehensive list of all bond distances and angles would be available in the full crystallographic information file (CIF).

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide complementary information to confirm the molecular structure elucidated by X-ray crystallography. FT-IR and NMR spectroscopy are fundamental techniques for identifying functional groups and mapping the connectivity of atoms within the molecule.

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum exhibits characteristic absorption bands that confirm the key structural features of the compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Amine |

| 2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1300-1250 | C=S Stretch | Thione |

| ~1100 | C-O-C Asymmetric Stretch | Ether |

Table 3: Characteristic FT-IR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular backbone and substituent arrangement.

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct signals corresponding to the different types of protons in the molecule. The integration of these signals confirms the ratio of protons, while their chemical shifts and multiplicities provide information about their local electronic environment and neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.5-9.5 | Broad Singlet | 1H, NH |

| ~3.9 | Singlet | 2H, O-CH₂ -C(CH₃)₂ |

| ~1.4 | Singlet | 6H, C-(CH₃ )₂ |

Table 4: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shift of the C=S carbon is particularly diagnostic, appearing significantly downfield.

| Chemical Shift (δ, ppm) | Assignment |

| >185 | C =S (Thione) |

| ~78 | O-C H₂-C(CH₃)₂ |

| ~65 | C (CH₃)₂ |

| ~25 | C-(C H₃)₂ |

Table 5: Predicted ¹³C NMR Spectral Data for this compound. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the removal of an electron from the molecule to form a positively charged radical cation known as the molecular ion (M⁺•). wikipedia.orgyoutube.com This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. Only the charged fragments are detected and plotted on a mass spectrum according to their mass-to-charge ratio (m/z), providing valuable structural information. wikipedia.org

For this compound, the molecular formula is C₅H₉NOS, corresponding to a monoisotopic mass of 131.040 Da and an average molecular weight of approximately 131.20 g/mol . nih.govscbt.com The mass spectrum of this compound shows a distinct molecular ion peak at an m/z of 131, which is consistent with its calculated molecular weight. nih.govnist.gov

The fragmentation of the this compound molecular ion is guided by the structural features of the molecule, including the gem-dimethyl group and the heterocyclic oxazolidine-2-thione ring. The fragmentation process typically favors the formation of the most stable cations. youtube.com While a detailed experimental fragmentation study is not widely published, a plausible fragmentation pathway can be proposed based on established principles of mass spectrometry.

A primary fragmentation event is often alpha-cleavage, which involves the cleavage of a bond adjacent to a heteroatom. miamioh.edu In this case, the loss of a methyl radical (•CH₃) from the gem-dimethyl group is a likely pathway. This would result in the formation of a stable tertiary carbocation. Subsequent fragmentation could involve the cleavage of the oxazolidine (B1195125) ring, leading to the loss of small, stable neutral molecules.

Below is a table summarizing the proposed key fragments, their mass-to-charge ratios, and their potential structures resulting from the electron impact fragmentation of this compound.

Table 1: Proposed Mass Spectrometry Fragments of this compound

| m/z Ratio | Proposed Lost Fragment | Proposed Ion Structure |

|---|---|---|

| 131 | None (Molecular Ion) | [C₅H₉NOS]⁺• |

| 116 | •CH₃ | [C₄H₆NOS]⁺ |

| 72 | •C₂H₂NS | [C₃H₇O]⁺ |

| 59 | C₄H₈O | [HNCS]⁺• |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. upenn.eduhoriba.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. libretexts.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the energy of the molecule's vibrational modes. libretexts.org A vibration is Raman-active if it induces a change in the polarizability of the molecule. upenn.edu The resulting Raman spectrum, a plot of intensity versus the energy shift (in wavenumbers, cm⁻¹), serves as a unique molecular "fingerprint". horiba.com

The vibrational analysis of this compound reveals several characteristic Raman-active modes associated with its specific functional groups. The spectrum is a composite of vibrations from the oxazolidine ring, the gem-dimethyl groups, and the thione group.

The C=S (thione) stretching vibration in thioamides is known to be highly coupled with other vibrational modes, particularly C-N stretching and N-H bending (if applicable). ias.ac.inactachemscand.org Consequently, its assignment can be complex. However, strong Raman bands in the 850–1000 cm⁻¹ region are often attributed to vibrations with significant C=S character. researchgate.net The C-S single bond stretching vibration typically appears in the 650-700 cm⁻¹ range. rsc.org

The gem-dimethyl group gives rise to characteristic vibrations, including symmetric and asymmetric C-H stretching modes above 2800 cm⁻¹, bending (scissoring) modes around 1450 cm⁻¹, and C-C stretching modes. The symmetric stretch of the C(CH₃)₂ moiety is expected to be a strong and sharp band in the Raman spectrum. The oxazolidine ring itself will contribute a series of complex stretching and deformation modes, including C-O and C-N stretching vibrations, which typically appear in the 1000-1300 cm⁻¹ region. s-a-s.org

The table below outlines the expected characteristic Raman bands for the key functional groups within this compound.

Table 2: Characteristic Raman Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 2850 - 3000 | C-H | Symmetric & Asymmetric Stretching |

| 1440 - 1470 | CH₃ | Bending (Scissoring) |

| 1200 - 1400 | C-N / C-O | Stretching |

| 850 - 1000 | C=S | Stretching (Coupled) |

| 650 - 700 | C-S | Stretching |

Computational Chemistry and Theoretical Studies of 4,4 Dimethyloxazolidine 2 Thione

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movement and interactions of atoms and molecules over time. nih.gov These methods are particularly useful for simulating the adsorption of inhibitor molecules onto a metal surface in a solution, providing a dynamic picture of the process. dntb.gov.uaresearchgate.net

MC simulations can generate numerous representative configurations of the inhibitor molecule on the metal surface under specific thermodynamic conditions, helping to determine the most stable and low-energy adsorption sites. nih.govdntb.gov.ua MD simulations, on the other hand, track the trajectory of each atom over time by solving Newton's equations of motion, offering insights into the dynamics of the adsorption process and the stability of the formed protective film. dntb.gov.uaresearchgate.net For corrosion inhibitors like DMT, these simulations can model the interaction between the inhibitor, the metal surface (e.g., Fe(110) for steel), and the surrounding solvent molecules, providing a comprehensive understanding of the protective mechanism at the interface. dntb.gov.uaunand.ac.id

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations serve as a unifying tool to provide deep mechanistic insights into the behavior of 4,4-dimethyloxazolidine-2-thione. nih.govmrforum.com By correlating theoretical parameters with experimental observations, a comprehensive picture of its action, particularly as a corrosion inhibitor, can be developed. researchgate.netscirp.org

For instance, the calculated high value of EHOMO and the localization of this orbital on the sulfur and nitrogen atoms explain the molecule's ability to donate electrons to the vacant d-orbitals of iron, forming a coordinate bond (chemisorption). researchgate.netuot.edu.ly The calculated charge distribution and ESP maps further confirm that heteroatoms are the active centers for this interaction. uot.edu.lynih.gov The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can also be calculated, providing a quantitative measure of this donation process. uot.edu.lyuot.edu.ly The combination of these theoretical findings suggests that DMT molecules adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment, thereby inhibiting corrosion. researchgate.netresearchgate.net The process involves both physical adsorption of the protonated form of the molecule and chemical adsorption through its heteroatoms. researchgate.net

Advanced Research on 4,4 Dimethyloxazolidine 2 Thione in Materials Science

Corrosion Inhibition Studies for Mild Steel and Aluminum Alloys

4,4-Dimethyloxazolidine-2-thione (DMT) has emerged as a significant compound in materials science, particularly for its role as a corrosion inhibitor for mild steel and aluminum alloys. researchgate.netresearchgate.netresearchgate.net This organic compound, containing nitrogen, oxygen, and sulfur atoms, demonstrates effective protection against the degradation of these metals in various corrosive environments, such as hydrochloric acid, sulfuric acid, and nitric acid solutions. researchgate.netresearchgate.netresearchgate.net The effectiveness of DMT as an inhibitor is attributed to its molecular structure, which facilitates its adsorption onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netmdpi.com

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. researchgate.netresearchgate.net Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are two such methods extensively used to study the inhibitory action of this compound. researchgate.netresearchgate.netresearchgate.net

Potentiodynamic polarization studies on mild steel in 1 M HCl solution have shown that DMT acts as a mixed-type inhibitor. researchgate.netuot.edu.ly This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Similar mixed-type inhibition behavior was observed for mild steel in 2.5 M H2SO4. researchgate.net For aluminum alloy (Al2024) in 0.5 M nitric acid, polarization curves indicated that DMT functions with a cathodic control mechanism, shifting the corrosion potential to more negative values. researchgate.net

EIS measurements complement the polarization data by providing information about the resistance of the protective film formed by the inhibitor. In studies on mild steel, the charge transfer resistance was found to increase with the concentration of DMT, indicating a more protective film at higher inhibitor concentrations. researchgate.netresearchgate.net The results from EIS are generally in good agreement with those from potentiodynamic polarization, confirming the effectiveness of DMT in mitigating corrosion. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of metals and assessing the protective effects of corrosion inhibitors. researchgate.netresearchgate.netmdpi.com In the absence of an inhibitor, SEM images of mild steel and aluminum alloys exposed to acidic solutions reveal a severely damaged and rough surface, characteristic of significant corrosion. researchgate.netmdpi.comnih.gov

However, when this compound is introduced into the corrosive medium, the SEM micrographs show a markedly smoother and less damaged surface. researchgate.netresearchgate.net This visual evidence strongly supports the formation of a protective film by the DMT molecules on the metal surface, which effectively shields the metal from the aggressive environment. researchgate.netresearchgate.netnih.gov For instance, studies on mild steel in 1 M HCl and on Al2024 aluminum alloy in 0.5 M nitric acid have demonstrated the formation of such a protective layer in the presence of DMT. researchgate.netresearchgate.net

Adsorption Behavior and Inhibitor Performance at Metal Surfaces

The performance of this compound as a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface. researchgate.netuot.edu.ly The presence of heteroatoms like nitrogen, oxygen, and sulfur, along with π-electrons in its structure, facilitates this adsorption process. researchgate.netmdpi.com These atoms act as active centers for bonding with the metal surface. uot.edu.ly

The adsorption of DMT on mild steel has been found to follow the Langmuir adsorption isotherm. researchgate.netuot.edu.ly This model suggests the formation of a monolayer of the inhibitor on the metal surface. The nature of this adsorption can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.netresearchgate.net The free energy of adsorption (ΔG°ads) values calculated from experimental data indicate a spontaneous adsorption process. uot.edu.ly For mild steel in 1 M HCl, the adsorption is described as typical of chemisorption, where electrons are donated from the sulfur atom of the DMT molecule to the iron atoms on the steel surface. researchgate.netuot.edu.ly In a 2.5 M H2SO4 solution, a comprehensive adsorption involving both physisorption and chemisorption was suggested. researchgate.net

Impact of Concentration and Temperature on Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor is influenced by both its concentration and the ambient temperature. researchgate.netresearchgate.netnih.gov

Concentration: Research has consistently shown that the inhibition efficiency of DMT increases with its concentration. researchgate.netresearchgate.netnih.gov For example, in a 1 M HCl solution, the inhibition efficiency for mild steel was found to be higher than 82% at a DMT concentration of 4 x 10⁻³ M. researchgate.netuot.edu.ly This trend is attributed to greater surface coverage by the inhibitor molecules at higher concentrations, leading to a more robust protective film. nih.gov

Temperature: Conversely, the inhibition efficiency of DMT generally decreases as the temperature rises. researchgate.netresearchgate.netnih.gov This behavior is observed for mild steel in both hydrochloric and sulfuric acid solutions. researchgate.netresearchgate.net The reduction in efficiency at elevated temperatures is often associated with the desorption of the inhibitor from the metal surface, suggesting that the protective film may become less stable. researchgate.net This inverse relationship between temperature and inhibition efficiency is a common characteristic of many organic corrosion inhibitors and points towards a physical adsorption component in the inhibition mechanism. scispace.com

Table 1: Effect of this compound (DMT) Concentration on the Corrosion Inhibition of Mild Steel in 1 M HCl at 30°C

| DMT Concentration (M) | Inhibition Efficiency (%) |

| 1 x 10⁻³ | > 70% |

| 2 x 10⁻³ | > 75% |

| 3 x 10⁻³ | > 80% |

| 4 x 10⁻³ | > 82% |

Data compiled from studies on mild steel in acidic environments. researchgate.netuot.edu.ly

Table 2: Influence of Temperature on the Inhibition Efficiency of this compound for Mild Steel

| Temperature (°C) | Inhibition Efficiency (%) |

| 30 | High |

| 40 | Decreased |

| 50 | Further Decreased |

| 60 | Lower |

General trend observed in various studies. researchgate.netresearchgate.net

Emerging Research Areas and Future Directions

Catalytic Applications of 4,4-Dimethyloxazolidine-2-thione and its Derivatives

While not typically used as a catalyst itself, this compound and its N-acylated derivatives serve as highly effective chiral auxiliaries, which are crucial for controlling stereochemistry in asymmetric synthesis. researchgate.net Chiral auxiliaries are organic compounds that reversibly attach to a substrate, directing a subsequent reaction to occur with a specific stereochemical outcome before being cleaved. rsc.org The predictable stereocontrol offered by oxazolidinethione-based auxiliaries makes them valuable tools in the synthesis of complex, enantiomerically pure molecules like natural products and pharmaceuticals. researchgate.netscielo.org.mx

Derivatives of this compound are particularly useful in a range of asymmetric transformations, including:

Asymmetric aldol (B89426) condensations researchgate.net

Stereoselective alkylations researchgate.net

Stereoselective differentiation of enantiotopic groups researchgate.net

For instance, N-acetyloxazolidinethione auxiliaries with substitution at the 4-position, similar to the dimethyl arrangement, have been successfully used in highly diastereoselective acetate (B1210297) aldol additions. acs.org These reactions, employing chlorotitanium enolates, proceed with high yields and excellent diastereoselectivities for a variety of aldehydes. acs.org The sulfur-containing nature of these auxiliaries often provides superior performance compared to their oxazolidinone counterparts. scielo.org.mx Furthermore, the core structure is recognized as a useful ligand in asymmetric catalysis. researchgate.net

| Reaction Type | Auxiliary Type | Key Features | Research Finding |

| Acetate Aldol Addition | Mesityl-substituted N-acetyloxazolidinethione | High diastereoselectivity | Proceeds in high yields (93:7 to 98:2 dr) with various aldehydes. acs.org |

| Aldol Addition | N-propanoyl thiazolidine/oxazolidine-2-thiones | Divalent tin enolates | Used in a novel C-C bond formation for a 1β-methylcarbapenem intermediate. researchgate.net |

| Asymmetric Alkylation | Chiral oxazolidinones (Evans' auxiliaries) | Control of enolate stereochemistry | A key strategy in the total synthesis of numerous biologically active natural products. rsc.org |

Exploration of Novel Rearrangements and Reactions

The reactivity of the this compound scaffold is being explored to generate novel heterocyclic systems and to participate in new coupling strategies. A review published in 2017 highlighted a decade's worth of novel rearrangements and new reactions involving this class of compounds. researchgate.net

One significant area of development is the use of oxazolidinethiones in desulfurative cross-coupling reactions . Research has demonstrated their application in copper-catalyzed Sonogashira cross-coupling reactions. This represents a novel method for forming carbon-carbon bonds by activating the carbon-sulfur bond of the thione group, providing an alternative to more traditional organohalide-based couplings.

Another studied transformation is the rearrangement of oxazolidinethiones into other heterocyclic structures. For example, there are documented instances of rearrangements leading to the formation of thiazolidinone rings, thereby expanding the synthetic utility of the initial scaffold. acs.org

Furthermore, novel reactions involving derivatives have been reported. 4,4-Dimethyloxazolidine-N-oxyl (doxyl) derivatives, which are stable nitroxide radicals used as spin labels and can be synthesized from the parent oxazolidine (B1195125), undergo an efficient conversion back to the parent ketone upon treatment with nitrogen dioxide. rsc.org The compound also serves as a starting material for the synthesis of achiral thiiranes. scbt.com

| Reaction Class | Specific Transformation | Reactant/Derivative | Significance |

| Cross-Coupling | Copper-Catalyzed Desulfurative Sonogashira | Cyclic oxazolidinethiones | First example of this class of compounds in Sonogashira coupling, creating new C-C bonds. |

| Rearrangement | Oxazolidinethione to Thiazolidinone | N-substituted oxazolidinethiones | Provides synthetic route to different heterocyclic systems. acs.org |

| Reconversion | Doxyl derivative to Ketone | 4,4-Dimethyloxazolidine-N-oxyl | Efficient reconversion to the parent ketone using NO2, useful in spin-labeling studies. rsc.org |

| Synthesis | Thiirane (B1199164) Synthesis | This compound | Serves as a direct precursor for the formation of achiral thiirane rings. scbt.com |

Integration of this compound in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. While direct participation of this compound as a starting component in well-known MCRs like the Ugi or Passerini reaction is not extensively documented, research on related structures points towards significant potential. mpn.gov.rsepdf.pub

The synthesis of complex heterocyclic structures, such as spiro- and bicycle-thiazolidine-2-thiones, has been achieved through MCRs. acs.org These reactions often involve the in-situ formation of dithiocarbamate (B8719985) intermediates from amines and carbon disulfide, which then react with other components. Given that this compound is synthesized from 2-amino-2-methyl-1-propanol (B13486) and carbon disulfide, its formation pathway is intrinsically linked to the reactive species used in MCRs that build similar thio-heterocycles. chemicalbook.com This suggests a strong potential for developing one-pot procedures that proceed through or utilize the this compound scaffold to access diverse molecular architectures.

Biologically Active Derivatives and Structure-Activity Relationship Studies

The oxazolidinethione scaffold is a key feature in many biologically active molecules, and derivatives of this compound are being investigated for various applications. cymitquimica.com While specific pharmacological studies on its direct derivatives are emerging, research on closely related analogs provides valuable insights into potential structure-activity relationships (SAR).

The compound itself has been studied for its non-biological applications, such as its ability to act as a corrosion inhibitor for mild steel in acidic environments. mpn.gov.rs In the realm of medicinal chemistry, related heterocyclic systems are a major focus. For example, SAR studies on 4-thiazolidinone derivatives have identified potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for immunosuppressive and anticancer drugs. semanticscholar.org These studies revealed that modifications to phenyl groups attached to the core ring system significantly impact inhibitory activity. semanticscholar.org

Similarly, studies on 2,4,5-trioxoimidazolidine derivatives have led to the discovery of novel inhibitors for thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis. nih.gov These studies highlight how modifying substituents on the heterocyclic core can tune the inhibitory potency.

The structural similarity between these scaffolds and this compound suggests that its derivatives could be promising candidates for development as enzyme inhibitors or other therapeutic agents. The gem-dimethyl group at the C4 position provides a unique steric and electronic profile that can be exploited in the design of new bioactive compounds.

Q & A

Q. What experimental methods are used to evaluate 4,4-dimethyloxazolidine-2-thione (DMT) as a corrosion inhibitor for mild steel in acidic environments?

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to assess inhibition efficiency. Quantum chemical calculations (e.g., density functional theory, DFT) correlate molecular properties (e.g., HOMO-LUMO energy gaps, dipole moments) with adsorption behavior. Adsorption typically follows the Langmuir isotherm, indicating monolayer formation on the metal surface .

Q. How is the molecular structure of DMT characterized in crystallographic studies?

Single-crystal X-ray diffraction confirms the planar geometry of DMT, with key bond lengths (e.g., C=S and C-N) and dihedral angles providing insights into its stability and reactivity. Disorder in certain substituents (e.g., methoxyphenyl groups) may require refined crystallographic models for accurate structural resolution .

Q. What safety protocols are recommended for handling DMT in laboratory settings?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid skin contact and inhalation. Waste should be stored in sealed containers and disposed via certified hazardous waste services. Ensure proper ventilation and grounding during synthesis or electrochemical testing .

Advanced Research Questions

Q. How do quantum chemical calculations predict the corrosion inhibition mechanism of DMT?

DFT calculations reveal electron density distribution in HOMO (indicating nucleophilic regions) and LUMO (electrophilic sites), which influence adsorption on metal surfaces. Fukui indices identify reactive atoms (e.g., sulfur in the thione group) responsible for binding to mild steel. Solvation effects and protonation states in acidic media are modeled to refine inhibition efficiency predictions .

Q. What strategies resolve contradictions in adsorption data for DMT under varying experimental conditions?

Discrepancies in adsorption isotherm fits (e.g., deviations from Langmuir behavior) may arise from surface heterogeneity or competitive solvent interactions. Statistical thermodynamics models and in-situ spectroscopic techniques (e.g., AFM or Raman) can validate adsorption mechanisms. Iterative experimental redesign, such as adjusting temperature or inhibitor concentration, helps reconcile conflicting results .

Q. How does DMT perform in synergistic inhibition systems with other organic compounds?

Synergistic effects are evaluated by combining DMT with surfactants or heterocyclic compounds. For example, DMT (4 × 10⁻³ M) achieves 82% inhibition efficiency in 1 M HCl, but this increases when paired with chitosan derivatives or pyridine-based inhibitors. Mechanistic studies focus on complementary adsorption sites and enhanced surface coverage .

Q. What computational and experimental approaches validate DMT’s stability under high-temperature or high-pressure conditions?

Molecular dynamics (MD) simulations model thermal stability by calculating binding energies at elevated temperatures. Experimental validation involves electrochemical tests in autoclaves or flow systems. Degradation products are analyzed via HPLC-MS to assess structural integrity under aggressive environments .

Methodological Notes

- Synthesis : While direct synthesis protocols for DMT are not detailed in the evidence, analogous methods for oxazolidine-thiones involve cyclization of thiosemicarbazides with chloroacetic acid in DMF/acetic acid mixtures, followed by recrystallization .

- Identification : Use CAS No. 54013-55-7 for database searches. Structural confirmation relies on InChIKey (WGMBIOQRGPGNRZ-UHFFFAOYSA-N) and spectroscopic data (FTIR, NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.